molecular formula C18H16N2O5 B8654731 3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole CAS No. 107786-36-7

3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole

Cat. No. B8654731
Key on ui cas rn: 107786-36-7
M. Wt: 340.3 g/mol
InChI Key: UZKUCUPQOOZWJC-UHFFFAOYSA-N
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Patent
US05391758

Procedure details

Methyl 3-methoxy-4-(5-nitroindol-3-ylmethyl)benzoate (C) (0.44 g.) was added to a stirred suspension of oil-free sodium hydride (0.031 g.) in dry tetrahydrofuran (10 ml.), under an atmosphere of nitrogen. The dark-red solution was stirred for 10 minutes, and iodomethane (0.18 g.) was added. The mixture was stirred for 30 minutes, and was poured into 1M hydrochloric acid (30 ml.). The mixture obtained was extracted with ethyl acetate (2×50 ml.). The combined extracts were washed with brine (25 ml.), then dried (MgSO4), and evaporated. The yellow oil obtained was purified by flash chromatography on silica gel (50 ml.), eluting with 50:45:5 v/v/v hexane:dichloromethane:ethyl acetate, to give methyl 3-methoxy-4-(1-methyl-5-nitroindol-3-ylmethyl)benzoate (E) (0.33 g., 72%) as a yellow oil, which was crystallized from dichloromethane/hexane to give a yellow solid, m.p. 144°-146° C.; NMR: 3.81(s,3H, N.CH3), 3.83(s,3H, CO.OCH3), 3.92(s,3H, OCH3), 4.11(s,2H, CH2.Ar), 7.27(d,1H), 7.37(s,1H, H2 -indole), 7.49(m,2H), 7.60(d,1H), 8.01(dd,1H, H6 -indole), 8.50(d,1H, H4 -indole).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH2:13][C:14]1[C:22]2[C:17](=[CH:18][CH:19]=[C:20]([N+:23]([O-:25])=[O:24])[CH:21]=2)[NH:16][CH:15]=1)[C:6]([O:8][CH3:9])=[O:7].[H-].[Na+].I[CH3:29].Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH2:13][C:14]1[C:22]2[C:17](=[CH:18][CH:19]=[C:20]([N+:23]([O-:25])=[O:24])[CH:21]=2)[N:16]([CH3:29])[CH:15]=1)[C:6]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1CC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
0.031 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
IC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The dark-red solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×50 ml.)
WASH
Type
WASH
Details
The combined extracts were washed with brine (25 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The yellow oil obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (50 ml.)
WASH
Type
WASH
Details
eluting with 50:45:5 v/v/v hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=CC1CC1=CN(C2=CC=C(C=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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